molecular formula C11H14N2O2 B15275967 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid

2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid

Cat. No.: B15275967
M. Wt: 206.24 g/mol
InChI Key: UAGYEJXQRGWYFD-UHFFFAOYSA-N
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Description

2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid is a complex organic compound featuring a spirocyclic structure. This compound is part of the pyrrolo[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones. Finally, intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), yields the desired spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialized materials and compounds.

Mechanism of Action

The exact mechanism of action for 2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. The compound’s unique spirocyclic structure may contribute to its ability to bind to specific targets, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3’,4’-dihydro-2’H-spiro[cyclopentane-1,1’-pyrrolo[1,2-a]pyrazine]
  • 2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-quinolin]-6’-ol
  • tert-butyl N-{3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate

Uniqueness

What sets 2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid apart from similar compounds is its specific spirocyclic structure, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,1'-cyclobutane]-1-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-10(15)9-8-3-1-6-13(8)11(7-12-9)4-2-5-11/h1,3,6,9,12H,2,4-5,7H2,(H,14,15)

InChI Key

UAGYEJXQRGWYFD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNC(C3=CC=CN23)C(=O)O

Origin of Product

United States

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